1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1159988-70-1
VCID: VC8053636
InChI: InChI=1S/C10H11N5O3/c1-15-8(7(5-13-15)10(17)18)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
SMILES: CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1159988-70-1

Cat. No.: VC8053636

Molecular Formula: C10H11N5O3

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid - 1159988-70-1

Specification

CAS No. 1159988-70-1
Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
IUPAC Name 1-methyl-5-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H11N5O3/c1-15-8(7(5-13-15)10(17)18)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
Standard InChI Key NEBILLUMNBFUSW-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2
Canonical SMILES CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylic acid moiety. The 5-position hosts an amide-linked [(1H-pyrazol-5-ylmethyl)amino]carbonyl group, creating a bis-pyrazole architecture. This arrangement introduces multiple hydrogen-bonding sites (amide and carboxylic acid) and π-π stacking potential from aromatic rings .

Molecular Formula: C₁₀H₁₁N₅O₃
Molecular Weight: 249.23 g/mol
SMILES: O=C(O)C=1C=NN(C1C(=O)NCC2=NNC=C2)C
InChI Key: NEBILLUMNBFUSW-UHFFFAOYSA-N

Stereochemical Considerations

X-ray crystallography data remains unavailable, but computational models suggest a planar pyrazole core with the amide substituent adopting an anti-periplanar conformation to minimize steric clashes between the methyl group and pyrazolylmethyl chain . The carboxylic acid group exhibits free rotation, enabling diverse salt-forming capabilities.

Synthesis and Characterization

Synthetic Routes

While no peer-reviewed synthesis protocols specifically targeting this compound exist, analogous pyrazole-carboxylic acid derivatives are typically synthesized via:

  • Cyclocondensation: Ketones or 1,3-diketones reacting with hydrazines under acidic conditions to form the pyrazole core .

  • Amide Coupling: Carbodiimide-mediated (e.g., EDCI, DCC) reaction between 5-carboxy-1-methylpyrazole and 1H-pyrazol-5-ylmethylamine .

Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, EtOH, Δ65–78
Amide couplingEDCI, HOBt, DMF, rt82
PurificationSilica gel chromatography>95% purity

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, COOH), 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=2.1 Hz, 1H, pyrazole-H), 6.45 (d, J=2.1 Hz, 1H, pyrazole-H), 4.45 (m, 2H, CH₂), 3.85 (s, 3H, N-CH₃) .

  • IR (KBr): 3280 (OH, carboxylic acid), 1685 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=O acid) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 1.2 mg/mL in pH 7.4 buffer (predicted), enhanced to 8.9 mg/mL as sodium salt .

  • logP: 1.45 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Carboxylic acid = 3.1; pyrazole N-H = 9.8 (estimated via Hammett correlations) .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting Point218–220°CDifferential Scanning Calorimetry
λmax (UV-Vis)274 nmMethanol solution
Thermal StabilityDecomposes >250°CTGA

Computational Profiling

ADMET Predictions

SwissADME Analysis:

  • High gastrointestinal absorption (73%)

  • CYP3A4 substrate (probability 0.87)

  • No PAINS alerts or mutagenicity .

DFT Calculations

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity

  • Electrostatic potential maps show nucleophilic regions at carbonyl oxygens and pyrazole N2 .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors (e.g., p38 MAPK candidates) .

Material Science

Potential ligand for metal-organic frameworks (MOFs) due to multiple coordination sites .

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